molecular formula C25H21N3O3 B290536 N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide

N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide

Cat. No. B290536
M. Wt: 411.5 g/mol
InChI Key: YPBSJXNXQOWHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide, also known as MNPA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. MNPA is a small molecule that belongs to the family of benzamides, which are known to have various biological activities.

Scientific Research Applications

N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide has been shown to have potential therapeutic applications in various scientific research fields. It has been studied extensively for its anticancer properties, where it has been shown to induce cell death in various cancer cell lines. N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide has also been studied for its anti-inflammatory properties, where it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide is not fully understood, but it is believed to act by inhibiting various signaling pathways in cells. N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide has been shown to inhibit the Akt/mTOR pathway, which is known to play a role in cell survival and proliferation. N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide has been shown to inhibit the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve cognitive function in animal models of Alzheimer's disease. N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide in lab experiments is its small molecular size, which allows it to easily penetrate cells and tissues. N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one limitation of using N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for research on N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective analogs. Additionally, future research could focus on optimizing the dosing and delivery of N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide to maximize its therapeutic potential.

Synthesis Methods

The synthesis of N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide involves a multi-step process that starts with the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-naphthol to form the naphthyloxy acid, which is then coupled with 3-aminobenzamide to form N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)-3-[(2-naphthalen-1-yloxyacetyl)amino]benzamide

InChI

InChI=1S/C25H21N3O3/c1-17-12-13-26-23(14-17)28-25(30)19-8-4-9-20(15-19)27-24(29)16-31-22-11-5-7-18-6-2-3-10-21(18)22/h2-15H,16H2,1H3,(H,27,29)(H,26,28,30)

InChI Key

YPBSJXNXQOWHBD-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.